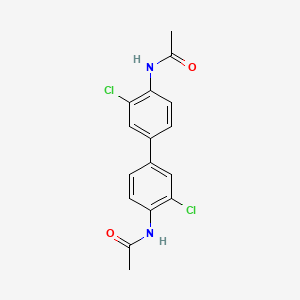

3,3'-Dichloro-N,N'-diacetylbenzidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3'-Dichloro-N,N'-diacetylbenzidine, also known as this compound, is a useful research compound. Its molecular formula is C16H14Cl2N2O2 and its molecular weight is 337.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pigment Production

3,3'-Dichloro-N,N'-diacetylbenzidine is predominantly utilized as an intermediate in the synthesis of azo dyes and diarylide pigments. These pigments are essential in various industries, including textiles, printing inks, plastics, and paints. The compound contributes to the creation of vibrant colors and is particularly valued for its stability and resistance to fading under light exposure.

- Usage Statistics : In the 1980s, global production estimates ranged from 7,000 to 10,000 tons annually, with significant contributions from Europe and Japan .

Analytical Chemistry

The compound is also employed in analytical chemistry for specific determinations. It has been noted for its role in the analytical determination of gold . Its reactive nature allows it to form complexes that can be quantified in various assays.

Carcinogenic Potential

The U.S. Department of Health and Human Services classifies this compound as a reasonably anticipated human carcinogen . Studies have indicated that exposure to this compound may lead to mutagenic effects due to its ability to bind with DNA and other cellular components.

- Experimental Findings : Research has shown that metabolites of this compound can covalently bind to hemoglobin and liver DNA in rodent models, suggesting potential genotoxicity .

Epidemiological Studies

Epidemiological studies have focused on workers exposed to this compound in industrial settings. A notable retrospective study involving workers at a dyestuff plant indicated no significant increase in bladder cancer risk solely attributed to this compound exposure . However, the limitations of such studies highlight the need for further research into long-term health effects.

Case Studies

| Study | Population | Exposure Duration | Findings |

|---|---|---|---|

| Gerarde & Gerarde (1974) | Male workers in a dyestuff plant | Up to 35 years | No bladder cancer found among those exposed only to this compound |

| Ouellet-Hellstrom & Rench (1996) | Chemical plant workers | Average <16 years | Indicated potential risks associated with prolonged exposure; however, confounding factors were present |

| MacIntyre (1975) | Male and female workers | Ranging from <5 to 30 years | No increased risk of bladder cancer found; noted methodological flaws |

Propriétés

Numéro CAS |

35958-51-1 |

|---|---|

Formule moléculaire |

C16H14Cl2N2O2 |

Poids moléculaire |

337.2 g/mol |

Nom IUPAC |

N-[4-(4-acetamido-3-chlorophenyl)-2-chlorophenyl]acetamide |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-9(21)19-15-5-3-11(7-13(15)17)12-4-6-16(14(18)8-12)20-10(2)22/h3-8H,1-2H3,(H,19,21)(H,20,22) |

Clé InChI |

SFGLMMLBVAJMJE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)Cl)Cl |

SMILES canonique |

CC(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C)Cl)Cl |

Synonymes |

3,3'-dichloro-N,N'-diacetylbenzidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.